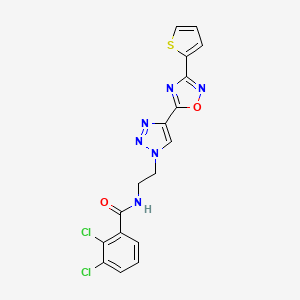

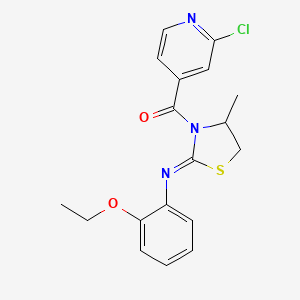

![molecular formula C17H15FN2OS2 B3011389 (2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 898408-87-2](/img/structure/B3011389.png)

(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15FN2OS2 and its molecular weight is 346.44. The purity is usually 95%.

BenchChem offers high-quality (2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Acrylamide derivatives, such as those synthesized in the study by Kamal et al. (2014), have shown promising cytotoxic activity against various human cancer cell lines. These compounds, including closely related chemical structures, act as tubulin polymerization inhibitors and have demonstrated significant anti-tubulin activity, cell-cycle effects, and the potential to induce apoptotic cell death in cancer cells (Kamal, Ashraf, Khan, Nimbarte, Faazil, Subba Reddy, & Taj, 2014).

Fluorescence Quenching Studies

The quenching of tryptophanyl fluorescence by acrylamide has been studied by Eftink and Ghiron (1976), revealing the molecule's efficiency as a fluorescence quencher. This property allows for the discrimination of exposure levels of tryptophan residues in proteins, providing valuable insights into protein conformation and interactions (Eftink & Ghiron, 1976).

Antimicrobial Activity

Fluorobenzamides containing thiazole and thiazolidine, synthesized through methods including the use of acrylamide derivatives, have been evaluated for their antimicrobial activity. These compounds have shown significant activity against a range of bacterial and fungal strains, highlighting the potential of acrylamide derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Polymer Science and Material Chemistry

The reversible addition-fragmentation chain transfer (RAFT) polymerization of water-soluble bisubstituted acrylamide derivatives, like N-acryloylmorpholine, demonstrates the role of acrylamide derivatives in synthesizing homopolymers with potential applications in biotechnology and materials science. These polymers show controlled molecular weight distribution and could be applied in various fields, including drug delivery systems (Favier, Charreyre, Chaumont, & Pichot, 2002).

Synthesis of Fluorinated Compounds

In the realm of organic chemistry, acrylamide derivatives are utilized in the synthesis of fluorinated heterocyclic compounds, which are of interest due to their potential pharmaceutical applications. These synthetic methodologies enable the creation of various fluorine-containing molecules, underscoring the versatility of acrylamide derivatives in medicinal chemistry (Shi, Wang, & Schlosser, 1996).

Propiedades

IUPAC Name |

(E)-N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS2/c1-2-9-20-14-7-5-12(18)11-15(14)23-17(20)19-16(21)8-6-13-4-3-10-22-13/h3-8,10-11H,2,9H2,1H3/b8-6+,19-17? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLDLMYJSDMTLV-MRBCGABUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

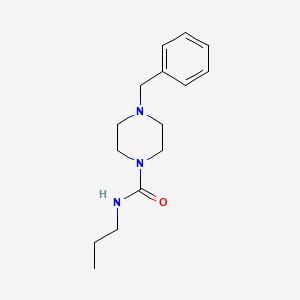

![[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B3011310.png)

![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)

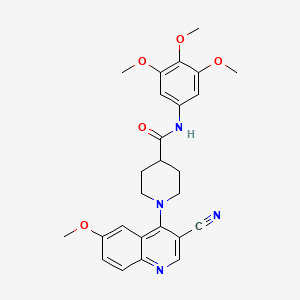

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)

![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)

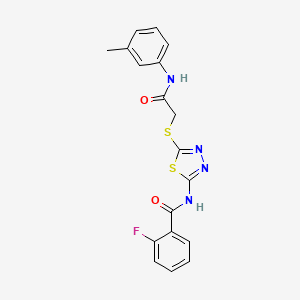

![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)